molecular formula C20H23ClN2O4S B11235293 1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11235293
M. Wt: 422.9 g/mol
InChI Key: MJKDVDPAQIQPDP-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a methanesulfonyl group and a carboxamide group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The methanesulfonyl group is introduced through sulfonylation reactions, often using reagents like methanesulfonyl chloride. The final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-19-7-3-2-6-18(19)22-20(24)16-5-4-12-23(13-16)28(25,26)14-15-8-10-17(21)11-9-15/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,22,24)

InChI Key

MJKDVDPAQIQPDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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